molecular formula C21H18ClNO4S B12724673 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid CAS No. 116759-16-1

4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid

Cat. No.: B12724673
CAS No.: 116759-16-1
M. Wt: 415.9 g/mol
InChI Key: DJFFBMJQGIDBFH-ONNFQVAWSA-N
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Description

4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups through electrophilic aromatic substitution or cross-coupling reactions.

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce ethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazole derivatives have shown promise.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
  • 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazolepropionic acid

Uniqueness

The presence of the 3,4-dimethoxyphenyl group and the specific positioning of the acetic acid moiety make 4-(4-Chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid unique. These structural features could influence its reactivity and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

116759-16-1

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C21H18ClNO4S/c1-26-16-9-3-13(11-17(16)27-2)4-10-19-23-21(18(28-19)12-20(24)25)14-5-7-15(22)8-6-14/h3-11H,12H2,1-2H3,(H,24,25)/b10-4+

InChI Key

DJFFBMJQGIDBFH-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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